Resistance Propensity: 'Irresistible' Phenotype of MMV665794 vs. KAE609 and Other Antimalarials
MMV665794 (CAS 195822-24-3) is classified as an 'irresistible' compound because wild-type Dd2 P. falciparum exposed to 1× IC50 (95 nM) continuously for 60 days failed to yield any resistant parasites, whereas the spiroindolone PfATP4 inhibitor KAE609 readily generated high-level resistance (IC50 shift from ~0.3–0.6 nM to ~700–900 nM) under identical selection conditions with wild-type parasites [1]. Resistance to MMV665794 was only achieved when using a genetically engineered 'mutator' parasite line (Dd2-Polδ) with a 5–8 fold elevated mutation rate in coding regions, and even then only low-level resistance (IC50 shift ~2–2.5 fold) was obtained, with parasites failing to survive at 3× or 4× IC50 [1]. This contrasts sharply with the comparator KAE609 (spiroindolone class), which generated >1000-fold resistance shifts in wild-type parasites, and with chloroquine and other front-line antimalarials that have well-documented clinical resistance [2].
| Evidence Dimension | Resistance acquisition under in vitro drug pressure |
|---|---|
| Target Compound Data | MMV665794: 0 resistant lines from Dd2-WT after 60 days at 1× IC50 (95 nM); low-level resistance (IC50 shift ~2–2.5 fold) only in Dd2-Polδ mutator line; no survival at 3× or 4× IC50 [1] |
| Comparator Or Baseline | KAE609 (spiroindolone): high-level resistance in Dd2-WT with IC50 shift from ~0.3–0.6 nM to ~700–900 nM (~1000–3000 fold); Chloroquine: widespread clinical resistance documented globally [1][2] |
| Quantified Difference | MMV665794 resistance not achievable in wild-type parasites vs. KAE609 resistance readily obtained (qualitative difference); MMV665794 IC50 shift capped at ~2.5-fold vs. KAE609 ≥1000-fold shift [1] |
| Conditions | Dd2-WT and Dd2-Polδ P. falciparum lines; drug pressure at 1×, 2×, 3×, 4× IC50; 60–100 day selection periods; triplicate independent flasks with 1×10⁹ parasites/flask inoculum [1] |
Why This Matters
The 'irresistible' phenotype directly translates to lower clinical resistance risk, making MMV665794 a strategically differentiated lead for antimalarial development programs compared to compounds with conventional resistance profiles.
- [1] Kümpornsin K, Kochakarn T, Yeo T, Okombo J, Luth MR, Hoshizaki J, et al. Generation of a mutator parasite to drive resistome discovery in Plasmodium falciparum. Nature Communications. 2023;14:3059. doi:10.1038/s41467-023-38774-1 View Source
- [2] World Health Organization. World Malaria Report 2023. Geneva: WHO; 2023. Available from: https://www.who.int/teams/global-malaria-programme/reports/world-malaria-report-2023 View Source
